cis-Isophoronediamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71954-30-8 |
|---|---|
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
(1R,3S)-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-7,11-12H2,1-3H3/t8-,10-/m1/s1 |
InChI Key |
RNLHGQLZWXBQNY-PSASIEDQSA-N |
Isomeric SMILES |
C[C@]1(C[C@@H](CC(C1)(C)C)N)CN |
Canonical SMILES |
CC1(CC(CC(C1)(C)CN)N)C |
Origin of Product |
United States |
Synthetic Methodologies and Isomer Separation for Cis Isophoronediamine
Advanced Synthetic Pathways for Isophoronediamine Production
The industrial production of isophoronediamine is a multi-step process that begins with isophorone (B1672270), a readily available starting material. The synthesis is designed to introduce two amine functionalities onto the cyclohexane (B81311) ring.
The most established industrial route for producing isophoronediamine involves a three-step sequence starting from isophorone. researchgate.netwikipedia.org
Hydrocyanation of Isophorone : The first step is the addition of hydrogen cyanide (HCN) across the carbon-carbon double bond of isophorone. This reaction, catalyzed by nickel complexes, yields 3-cyano-3,5,5-trimethylcyclohexanone, commonly known as isophorone nitrile (IPN). google.comgoogle.comwikipedia.org The mechanism involves the oxidative addition of HCN to a low-valent nickel catalyst, followed by alkene insertion and reductive elimination of the nitrile product. wikipedia.org
Reductive Amination of IPN : The IPN molecule possesses both a ketone (carbonyl) group and a nitrile group. The subsequent step involves the conversion of the ketone group into a primary amine. This is achieved through reductive amination, where IPN is reacted with ammonia (B1221849) and hydrogen in the presence of a hydrogenation catalyst. google.comgoogle.com This reaction typically proceeds through an intermediate imine, 3-cyano-3,5,5-trimethylcyclohexaneimine (isophorone nitrile imine), which is then hydrogenated to the corresponding amine. researchgate.netepo.orggoogle.com
Nitrile Hydrogenation : The final step is the hydrogenation of the nitrile group (-CN) to an aminomethyl group (-CH₂NH₂). researchgate.netgoogle.com This transformation is carried out under elevated temperature and pressure, often using cobalt or nickel-based catalysts, such as Raney Cobalt. google.comresearchgate.net
Optimized reaction conditions for this process have been extensively studied to maximize the yield and selectivity. For instance, one study optimized the synthesis in three distinct stages: cyanidation, imidization, and hydrogenation. researchgate.net
| Reaction Step | Reactants/Catalyst | Conditions | Yield/Conversion | Reference |
| Cyanidation | Isophorone, NaCN, NH₄Cl, DMF | 70°C, 4 h | 94.9% (IPN) | researchgate.net |
| Imidization | Isophorone Nitrile, Ammonia, CaO | 70°C, 0.2 MPa NH₃, 4 h | 97.4% conversion, 87.6% (Imine) | researchgate.net |
| Hydrogenation | Isophorone Imine, H₂, NH₃, Raney Co | 120°C, 6 MPa H₂, 8 h | 100% conversion, 95.6% (IPDA) | researchgate.net |
While the hydrocyanation route is dominant, research into alternative pathways aims to improve efficiency, reduce hazardous reagents, or alter isomer distribution. One alternative involves a two-stage process where isophorone nitrile is first converted to isophorone nitrile imine in the presence of ammonia, which is then subsequently hydrogenated. google.com This method can be performed continuously in a multi-stage bubble column reactor. epo.orggoogle.com
Another approach is the one-pot synthesis of IPDA via the hydroamination of isophorone nitrile. researchgate.net This method utilizes supported cobalt catalysts, such as Co/SiO₂, which have demonstrated high conversion of IPN (90.9%) and a respectable yield of IPDA (70.4 mol %). researchgate.net These catalysts can also be reused multiple times without significant loss of performance. researchgate.net Mechanistic studies suggest the reaction proceeds through the formation of possible intermediates like the corresponding imine. researchgate.net
Mechanisms of Isomer Formation during Isophoronediamine Synthesis
The synthesis of isophoronediamine results in a mixture of stereoisomers, specifically cis- and trans-diastereomers, each of which is a racemic mixture of two enantiomers. acs.org The ratio of these isomers is a critical parameter for the final application and is determined by the reaction conditions.
The formation of cis- and trans-isomers of isophoronediamine is governed by the principles of kinetic and thermodynamic control. libretexts.org The cis-isomer is generally the kinetically favored product, meaning it is formed faster, while the trans-isomer is typically the more thermodynamically stable product. nih.govacs.orgprinceton.edu In industrial production, the cis/trans ratio is often around 75:25, indicating that the reaction conditions favor the kinetic product. epo.orgacs.org
The control over the isomer ratio can be exerted by manipulating reaction parameters, particularly temperature. A patented method describes a two-step hydrogenation process where the temperature is carefully controlled to influence the final isomer distribution. google.com
Step 1 (Low Temperature): The initial hydrogenation is carried out at a lower temperature, ranging from 10°C to 90°C. This condition favors the formation of the cis-isomer. google.com Low temperatures at the beginning of the reduction reaction are generally beneficial for producing a high cis-isomer content. google.com
Step 2 (High Temperature): The reaction is then completed at a higher temperature, from above 90°C to 150°C. google.com
By lowering the temperature of the first step, the cis/trans ratio can be significantly increased. google.com This demonstrates a shift towards kinetic control at lower temperatures, where the activation energy for the formation of the cis product is lower than that for the trans product. libretexts.org At higher temperatures, the reaction becomes more reversible, allowing the system to approach equilibrium and favor the more stable thermodynamic product. libretexts.org
Supported alkaline cobalt-based catalysts have been shown to improve the conversion rate and the cis/trans ratio of the product IPDA. epo.orggoogle.com The use of a multi-stage bubble column reactor loaded with such a catalyst can minimize back-mixing and further enhance the stereoselectivity. epo.org
Studies on cobalt catalysts supported on different acidic and basic oxides have revealed that the support material significantly affects catalytic performance. researchgate.net For instance, a Co/SiO₂ catalyst with a 20 wt% cobalt loading provided the highest conversion of IPN and yield of IPDA compared to other supports and even commercial Raney Co. researchgate.net Ruthenium-based catalysts, such as Ru/SiO₂, have also been employed for the hydrogenation step. google.com The selection of specific hydrogenation catalysts, including those based on cobalt, nickel, or other noble metals, is a key factor in controlling the aminating hydrogenation reaction and the resulting isomer ratio. google.comgoogle.comgoogle.com
| Catalyst | Support | Key Finding | Reference |
| Cobalt-based | Alkaline support | Improves conversion rate and cis/trans ratio. | epo.org |
| Cobalt | SiO₂ | 20 wt% Co loading gave highest IPN conversion (90.9%) and IPDA yield (70.4 mol %). | researchgate.net |
| Raney Cobalt | - | Used in the final hydrogenation step of isophorone imine. | researchgate.net |
| Ruthenium | SiO₂ | Used as a catalyst for the hydrogenation of IPN. | google.com |
Techniques for Isolation and Enantiomeric Resolution of cis-Isophoronediamine
The crude product from the synthesis is a mixture of cis- and trans-isomers, along with unreacted starting materials and by-products. The initial purification is typically achieved by distillation. google.com A specific separation method involves an initial distillation to remove solvents, followed by the addition of an entrainer (such as water or various alcohols) and subsequent reduced-pressure distillation to remove low-boiling point impurities and isolate the high-purity IPDA product. google.com
Since the cis-isomer itself is a racemic mixture of (3R, 5S) and (3S, 5R) enantiomers, further resolution is required to obtain enantiomerically pure compounds. acs.org Classical resolution via diastereomeric salt formation is an effective method for large-scale separation. ucl.ac.ukmdpi.com This involves reacting the racemic cis-IPDA with a chiral resolving agent, such as dibenzoyl tartaric acid. acs.org The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the desired enantiomer of cis-IPDA can be recovered by removing the resolving agent. acs.org
For analytical and smaller-scale preparative separations, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful technique. acs.orgnih.gov This method allows for the direct separation of the enantiomers of cis-IPDA, providing access to the pure (3R, 5S) and (3S, 5R) forms. acs.org
Fractionation Methods for cis-Isomer Enrichment
Fractional distillation is a primary method employed to enrich the cis-isomer of isophoronediamine from a crude mixture. This technique leverages the difference in boiling points between the cis and trans isomers. Although the boiling points are very close, necessitating a specialized approach, a high degree of separation is achievable. chiraltech.com
A patented method describes the use of a packed distillation column to obtain isophoronediamine with a cis/trans isomer ratio of at least 73/27. chiraltech.com The process involves introducing the crude IPDA mixture, with a cis/trans ratio of less than 73/27, into the central zone of the column. The distillation is carried out under controlled temperature and pressure, typically between 5°C and 300°C and 10 to 2000 mbar, respectively. chiraltech.com This process separates the mixture into at least five fractions:
An organic fraction of impurities with a lower boiling point than trans-IPDA.
An aqueous fraction of impurities with a lower boiling point than trans-IPDA.
A fraction of impurities with a higher boiling point than cis-IPDA.
An IPDA fraction with a cis/trans isomer ratio ≥73/27 (the desired product).
An IPDA fraction with a cis/trans isomer ratio ≤ 66/34.
This multi-fraction separation allows for the effective enrichment of the cis-isomer. For further purification, the enriched fraction can be subjected to additional distillation steps.
| Parameter | Value | Reference |
| Target cis/trans Ratio | ≥73/27 | chiraltech.com |
| Distillation Temperature | 5°C - 300°C | chiraltech.com |
| Distillation Pressure | 10 - 2000 mbar | chiraltech.com |
Optical Resolution via Salt Formation with Chiral Acids (e.g., Dibenzoyl Tartaric Acid)
Once the cis-isomer is enriched, the separation of its enantiomers can be achieved through optical resolution. A common and effective method for this is the formation of diastereomeric salts with a chiral resolving agent. For amines like this compound, chiral carboxylic acids are suitable resolving agents.
The process involves reacting the racemic this compound with an enantiomerically pure chiral acid, such as dibenzoyl tartaric acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.
A study has demonstrated an efficient method for the optical resolution of this compound by forming a salt with dibenzoyl tartaric acid. This method has been successfully used to produce enantiomerically pure cis-IPDA on a large scale (100 g quantities). After separation of the diastereomeric salts, the chiral auxiliary (dibenzoyl tartaric acid) is removed, yielding the pure enantiomers of this compound.
| Method | Chiral Resolving Agent | Outcome | Reference |
| Diastereomeric Salt Formation | Dibenzoyl Tartaric Acid | Enantiomerically pure this compound |
Preparative HPLC on Chiral Stationary Phases for Pure cis-Enantiomers
Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for the separation of the enantiomers of this compound. This method offers high resolution and can be used to obtain highly pure enantiomers.
Research has shown the successful preparation of the pure cis-enantiomers of isophoronediamine by HPLC on a chiral stationary phase. This technique allows for the direct separation of the enantiomers from a racemic mixture of the cis-isomer. Following the separation, the absolute configurations of the isolated enantiomers can be assigned.
The choice of the chiral stationary phase is critical for achieving good separation. For chiral primary amines, polysaccharide-based and cyclofructan-based CSPs are often effective. The separation mechanism relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times and, thus, separation.
| Technique | Stationary Phase | Application | Reference |
| Preparative HPLC | Chiral Stationary Phase | Separation of pure cis-enantiomers of Isophoronediamine |
Chemical Reactivity and Reaction Mechanisms of Cis Isophoronediamine
Nucleophilic Reactivity of Primary and Secondary Amine Groups in cis-Isophoronediamine
The chemical behavior of this compound (cis-IPDA) is predominantly defined by the nucleophilic character of its two amine groups. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. chemguide.co.uk In cis-IPDA, the nitrogen atoms of both the primary and secondary amine groups possess a lone pair of electrons, making them effective nucleophiles. chemguide.co.uk
The structure of cis-IPDA features two distinct types of amine groups attached to a cyclohexane (B81311) ring: a primary amine (-CH₂NH₂) and a secondary amine (-NH-). This structural difference leads to variations in their reactivity. Generally, in terms of nucleophilicity, the reactivity of amines follows the order of primary > secondary > tertiary. masterorganicchemistry.com However, steric hindrance plays a significant role. The primary amine in cis-IPDA is part of an aminomethyl group, which is relatively less sterically hindered compared to the secondary amine group directly attached to the cyclohexane ring. This difference in steric accessibility means the primary amine group is often more readily available to react with electrophiles. Conversely, the secondary amine, being more sterically encumbered by the bulky cyclohexane ring and its substituents, may exhibit lower reactivity. This differential reactivity is a key feature exploited in various synthetic applications.
Reaction Kinetics and Mechanisms with Electrophilic Species
The reaction between amines and isocyanates is the fundamental basis for the formation of polyurea systems. This compound, with its two nucleophilic amine groups, reacts readily with diisocyanates to form a cross-linked polymer network. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isocyanate group (-NCO). This addition reaction results in the formation of a urea (B33335) linkage (-NH-CO-NH-).
The kinetics of this reaction are typically very fast, often not requiring a catalyst. umn.edu The differential reactivity of the primary and secondary amine groups in cis-IPDA influences the polymerization process. The less hindered primary amine is expected to react more rapidly with an isocyanate group than the more hindered secondary amine. This two-stage reactivity can affect the curing profile and the final architecture of the polyurea network. The reaction proceeds until all amine and isocyanate groups have been consumed, resulting in a durable and highly cross-linked thermoset material. The development of polyurea reaction injection molding (RIM) systems has highlighted the need for understanding the kinetics of these rapid reactions. umn.edu
This compound is widely used as a curing agent, or hardener, for epoxy resins. The curing process involves the nucleophilic attack of the amine groups on the electrophilic carbon atoms of the epoxide ring (oxirane). This results in a ring-opening addition reaction, forming a β-hydroxyamine and creating a covalent bond between the diamine and the epoxy resin. nih.gov
The mechanism proceeds in two main stages:
Primary Amine Addition: One of the hydrogen atoms on the primary amine group of cis-IPDA reacts with an epoxy group, forming a secondary amine.
Secondary Amine Addition: The newly formed secondary amine, as well as the original secondary amine on the cyclohexane ring, can then react with another epoxy group.
Each primary amine group can react with two epoxy groups, and the secondary amine group can react with one. This allows each cis-IPDA molecule to potentially form cross-links with multiple epoxy resin chains, leading to the formation of a rigid, three-dimensional thermoset polymer network. The activation energy for the first stage of this curing process is typical of epoxy-amine polymerizations, confirming the ring-opening mechanism. nih.gov
Research into the curing kinetics of epoxy systems containing Isophorone (B1672270) Diamine (IPD) has shown that the addition of IPD influences the reaction mechanism and mechanical properties. researchgate.net Non-isothermal differential scanning calorimetry (DSC) studies have been used to characterize the curing kinetics and the glass transition temperature (Tg) of the final product. researchgate.net
| IPD Content (phr*) | Activation Energy (Ea) (kJ/mol) | Glass Transition Temp. (Tg) (°C) | Curing Time at 120°C (min) |
|---|---|---|---|
| 0 | 86.34 | - | - |
| 5 | Variable with conversion | 102.50 | 15 |
| 10 | Variable with conversion | - | - |
*phr: parts per hundred parts of resin
The data indicates that the activation energy becomes dependent on the degree of curing when IPD is introduced, and an optimal formulation can significantly shorten the curing time while maintaining desirable mechanical properties and a high glass transition temperature. researchgate.net
The amine groups of this compound can react with various carbonyl compounds, including carboxylic acids, aldehydes, and ketones, through well-established mechanisms.
Reaction with Carboxylic Acids: The reaction between an amine and a carboxylic acid to form an amide typically requires high temperatures to drive off water or the activation of the carboxylic acid. The direct reaction first results in an acid-base reaction to form an ammonium (B1175870) carboxylate salt. Upon heating, this salt can dehydrate to form an amide linkage (-CO-NH-).
Reaction with Aldehydes and Ketones: Primary and secondary amines react with aldehydes and ketones to form imines (Schiff bases) and enamines, respectively. The primary amine of cis-IPDA reacts with an aldehyde or ketone via nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to yield an imine (C=N). The secondary amine can react similarly to form an enamine, provided there is a proton on the α-carbon of the original carbonyl compound. These reactions are often reversible and catalyzed by acid. msu.edu The unique stereochemistry of cis-IPDA has been utilized, where derivatives carrying a primary amine and a phenolic hydroxyl group can catalyze direct aldol (B89426) reactions with high activity and stereoselectivity. researchgate.net
This compound is the direct precursor to Isophorone Diisocyanate (IPDI), a crucial monomer in the production of light-stable polyurethanes. wikipedia.org The conversion is achieved through phosgenation, which involves reacting the diamine with phosgene (B1210022) (COCl₂). wikipedia.org The industrial synthesis starts with a mixture of cis and trans isomers of IPDA (typically 25% cis, 75% trans). wikipedia.org
The reaction mechanism proceeds through several steps for each amine group:
The nucleophilic amine group attacks the electrophilic carbon of the phosgene molecule.
A chloride ion is eliminated, forming a carbamoyl (B1232498) chloride intermediate.
The carbamoyl chloride is then dehydrochlorinated, typically by heating, to yield the isocyanate group (-NCO).
This process occurs at both the primary and secondary amine sites, converting the diamine into a diisocyanate. The resulting IPDI molecule has isocyanate groups with different reactivities due to their primary and secondary nature, a property that is highly advantageous in controlling polyurethane synthesis. wikipedia.org The use of solid triphosgene (B27547) instead of gaseous phosgene has been developed as a safer alternative for this synthesis. google.com
Stereochemical Control in this compound Reactions
Stereochemistry, the spatial arrangement of atoms within a molecule, is a critical factor that influences the course and outcome of chemical reactions. rijournals.com The rigid cyclohexane backbone and the defined spatial relationship between the aminomethyl and amino groups in this compound provide a platform for stereochemical control.
The cis isomer of Isophorone Diamine has a pronounced preference to adopt a chair conformation where both the amino and aminomethyl substituents occupy equatorial positions. researchgate.net This specific and stable conformation creates distinct steric environments on either side of the molecule. When cis-IPDA is used as a reactant or as part of a catalyst, this inherent chirality can influence the stereochemical outcome of a reaction, favoring the formation of one stereoisomer over another. researchgate.netrijournals.com
This principle is powerfully demonstrated in asymmetric synthesis. Enantiomerically pure cis-IPDA has been used to prepare bifunctional organocatalysts. researchgate.net For example, aminoalkylphenols derived from resolved cis-IPDA have been shown to catalyze direct aldol reactions, achieving high yields, diastereomeric ratios, and enantiomeric excess. researchgate.net In such cases, the fixed stereochemistry of the diamine backbone directs the approach of the reactants, controlling the formation of new stereocenters in the product molecule. This ability to transmit stereochemical information makes cis-IPDA a valuable building block in the synthesis of complex, chiral molecules. researchgate.net
Impact of cis-Configuration on Reaction Stereoselectivity
The spatial arrangement of functional groups in the cis-isomer of isophoronediamine (cis-IPDA) significantly influences the stereochemical outcome of its reactions. Stereoselectivity, the preference for the formation of one stereoisomer over another, is governed by the steric and electronic environment of the reacting centers. In the case of the isophorone backbone, the relative orientation of the primary amine and the aminomethyl group dictates the accessibility of reagents and the stability of transition states, thereby controlling the formation of specific diastereomers.
While direct stereoselectivity studies on this compound are not extensively detailed in publicly available research, valuable insights can be drawn from studies on its closely related derivative, isophorone diisocyanate (IPDI). Research on the urethane (B1682113) reaction between IPDI and alcohols has demonstrated a clear difference in selectivity between the cis and trans isomers. In a catalyzed reaction with 1-butanol, the trans-isomer of IPDI consistently exhibits a higher degree of selectivity compared to the cis-isomer. paint.org This suggests that the cis-configuration, where the functional groups are on the same side of the cyclohexane ring, leads to a different steric environment that results in lower stereoselectivity in this specific reaction. The selectivity for both isomers was observed to decrease with increasing temperature. paint.org
Table 1: Isomer Selectivity in the DBTL-Catalyzed Reaction of IPDI and 1-Butanol Selectivity is expressed as the ratio of secondary to primary monourethane products. A higher ratio indicates greater selectivity.
| Isomer | Temperature (°C) | Selectivity (sec/prim Ratio) |
| trans-IPDI | 40 | ~12.5 |
| cis-IPDI | 40 | ~6.0 |
| trans-IPDI | 100 | ~7.5 |
| cis-IPDI | 100 | ~4.0 |
This data is derived from graphical representations in the cited literature and illustrates the comparatively lower selectivity of the cis-isomer in this reaction system. paint.org
This demonstrated influence of the cis/trans geometry on the reactivity of the isocyanate derivative strongly implies that the cis-configuration of the parent diamine would similarly play a crucial role in directing the stereochemical course of its reactions, such as in the formation of polyamides or epoxy resins.
Mechanistic Implications of cis-Isomer's Chair Conformation in Metal Complexation
The specific three-dimensional structure of this compound is critical to understanding its behavior in coordination chemistry, particularly in the formation of metal complexes. The cyclohexane ring of cis-IPDA preferentially adopts a stable chair conformation. X-ray crystallography studies on metal complexes derived from cis-IPDA have provided definitive evidence for this conformational preference and its mechanistic consequences. researchgate.net
In its most stable chair conformation, both the primary amino group (at C1) and the aminomethyl substituent (at C3) occupy equatorial positions. researchgate.net This arrangement minimizes steric strain, particularly 1,3-diaxial interactions, that would be present in other conformations.
This pronounced conformational preference has profound mechanistic implications for how cis-IPDA functions as a ligand in metal complexation. The equatorial positioning of the two amine functionalities places them relatively far apart and orients them in a way that is not conducive to chelating a single metal ion (intramolecular complexation). Instead of the two amine groups of one molecule binding to the same metal center, their spatial orientation facilitates the bridging of two separate metal ions. researchgate.net
For example, in the formation of a nickel complex with a salen-type ligand derived from cis-IPDA, the equatorial arrangement of the coordinating groups prevents the ligand from wrapping around a single nickel ion. Consequently, the ligand acts as a bridge between two distinct nickel ions. This mechanistic constraint leads to the formation of a polynuclear Ni₄L₄ complex rather than a mononuclear structure. researchgate.net
Table 2: Conformational Analysis of cis-IPDA and its Impact on Metal Complexation
| Feature | Description | Mechanistic Implication |
| Preferred Conformation | Chair | Provides the most stable steric arrangement for the cyclohexane ring. |
| Substituent Positions | Both the amino and aminomethyl groups occupy equatorial positions. researchgate.net | The coordinating amine groups are held in a divergent spatial arrangement. |
| Coordination Mode | Not suitable for intramolecular chelation of a single metal ion. researchgate.net | Favors acting as a bridging ligand between two separate metal ions. researchgate.net |
| Resulting Complex | Formation of polynuclear or bridged metal complexes (e.g., Ni₄L₄). researchgate.net | Prevents the formation of simple mononuclear chelates. |
Therefore, the inherent chair conformation of the this compound backbone acts as a structural control element, mechanistically favoring the formation of bridged, polynuclear metal complexes over simple chelated structures.
Derivatization and Advanced Materials Science Applications of Cis Isophoronediamine
Synthesis and Characterization of cis-Isophoronediamine Derivatives
This compound (cis-IPDA) serves as a versatile chiral building block for the synthesis of a variety of derivatives with applications in catalysis, chelation, and materials science. Its non-C2-symmetric 1,4-diamine structure allows for the introduction of various protecting groups and functional moieties, leading to compounds with tailored properties.
Preparation of Bis-Tosyl, Bis-Fmoc, Bis-Boc, and Bis-Z Derivatives of this compound
The primary and secondary amino groups of this compound can be readily protected to yield a range of N,N'-disubstituted derivatives. These protecting groups are crucial for selectively modifying one amine group while the other remains inactive, a key step in more complex synthetic pathways. The preparation of several common bis-protected derivatives has been described, starting from the industrial bulk product of isophoronediamine, which is typically a mixture of cis and trans isomers (approx. 3:1 ratio). researchgate.netacs.org
Standard protection chemistries are employed to introduce these groups:
Bis-Tosyl (Ts) derivatives: Prepared by reacting cis-IPDA with tosyl chloride (TsCl).
Bis-Fmoc derivatives: Synthesized using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
Bis-Boc derivatives: Prepared using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
Bis-Z derivatives: Synthesized with benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl).
These reactions yield the corresponding bis-protected this compound compounds, which can be isolated and characterized. researchgate.netacs.org The successful synthesis of these derivatives is a critical first step, enabling the use of cis-IPDA in more advanced applications like peptide synthesis or the construction of complex ligands. researchgate.net
Table 1: Common Protecting Groups for this compound
| Protecting Group | Abbreviation | Reagent |
| p-Toluenesulfonyl | Tosyl (Ts) | Tosyl chloride |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl |
| tert-Butoxycarbonyl | Boc | (Boc)₂O |
| Carboxybenzyl | Z (or Cbz) | Benzyl chloroformate |
Chelating Agent Synthesis (e.g., cis-IPDTA) from this compound
A notable application of this compound is in the synthesis of novel chelating agents. An important example is this compound-N,N,N',N'-tetraacetic acid (cis-IPDTA), a diaminotetracarboxylic acid. researchgate.netresearchgate.net This compound is prepared from commercially available isophoronediamine. researchgate.net The synthesis involves the carboxymethylation of the diamine, where acetic acid moieties are attached to the nitrogen atoms, creating a polydentate ligand capable of coordinating with metal ions. The protonation constants of cis-IPDTA and the stability of its complexes with various metals have been determined through potentiometric titrations, highlighting its efficacy as a chelating agent. researchgate.net
Salen Ligand Preparation from Enantiomerically Pure this compound
Salen ligands are tetradentate Schiff bases that form stable complexes with a wide range of metal ions, finding extensive use in catalysis. wikipedia.org Enantiomerically pure this compound is a valuable precursor for creating chiral salen ligands. researchgate.netacs.org The synthesis is achieved through the condensation reaction of the diamine with two equivalents of a suitable salicylaldehyde (B1680747) derivative. researchgate.netwikipedia.org
A number of these salen ligands derived from enantiomerically pure cis-IPDA have been successfully prepared and fully characterized. researchgate.netacs.org The resulting metal-salen complexes can be used as catalysts in asymmetric synthesis. researchgate.net X-ray crystallography of a nickel complex with a cis-IPDA-derived salen ligand revealed that the cis-IPDA backbone preferentially adopts a chair conformation where both the amino and aminomethyl groups are in equatorial positions. researchgate.netacs.org This conformational preference causes the two salicylidene imine parts of a single ligand to act as bridges between two different nickel ions rather than converging on a single metal center. researchgate.netacs.org
Role of this compound in Polymer Chemistry and Composite Materials
Isophoronediamine, as a mixture of cis and trans isomers, is a widely used industrial chemical, particularly in polymer chemistry. google.com It functions primarily as a curing agent (hardener) for epoxy resins and as a chain extender in polyurethane systems, contributing significantly to the final properties of the materials. google.comatamanchemicals.com
Cross-linking Mechanisms in Epoxy Resins Cured with Isophoronediamine
Isophoronediamine is a common cycloaliphatic amine curing agent for epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA). atamanchemicals.comcivilica.com The cross-linking process is fundamental to forming the rigid, three-dimensional network that gives cured epoxy its characteristic mechanical strength and chemical resistance. ebrary.net
The mechanism involves the nucleophilic addition of the amine groups of IPDA to the epoxide (oxirane) rings of the epoxy prepolymer. The process occurs in two main steps:
Primary Amine Reaction: A primary amine group (-NH₂) on the IPDA molecule attacks an epoxy ring, opening it to form a secondary amine and a secondary hydroxyl group.
Secondary Amine Reaction: The newly formed secondary amine, as well as the original secondary amine on the cis-IPDA molecule, can then react with another epoxy ring. This reaction also forms a tertiary amine and another secondary hydroxyl group.
Each IPDA molecule has two primary amine hydrogens and one secondary amine hydrogen, allowing it to react with multiple epoxy groups and form a highly cross-linked network. The resulting structure is a thermoset polymer with high strength and durability. ebrary.net The cycloaliphatic structure of IPDA imparts good thermal stability and weather resistance to the cured epoxy system.
Chain Extension in Polyurethane Systems
In polyurethane chemistry, chain extenders are low molecular weight diols or diamines that react with isocyanate-terminated prepolymers. tri-iso.comufrgs.br Isophoronediamine serves as an effective diamine chain extender. hgxx.org
Polyurethanes are block copolymers composed of alternating soft segments (from high molecular weight polyols) and hard segments (from diisocyanates and chain extenders). ufrgs.br When IPDA is introduced into a polyurethane system, its amine groups react rapidly with the isocyanate (-NCO) groups of the prepolymer, forming urea (B33335) linkages. This reaction extends the polymer chains and builds the hard segments. hgxx.org
The rigid, cyclic structure of IPDA contributes to the formation of well-defined hard segments. hgxx.org These hard segments can self-associate through hydrogen bonding between the urea groups, leading to microphase separation from the flexible soft segments. ufrgs.br This phase separation is crucial for the development of the desirable elastomeric properties of polyurethanes. The use of a cyclic chain extender like IPDA has been shown to improve the mechanical properties and heat resistance of the final polyurethane material. hgxx.org
Formation of Optically Transparent and Hard Non-Crystalline Specialty Polyamides
The integration of the bulky, asymmetric cycloaliphatic structure of isophoronediamine into polyamide backbones is a key strategy for disrupting chain packing and preventing crystallization. This leads to the formation of amorphous, or non-crystalline, specialty polyamides with a high degree of optical clarity. Research into semi-aromatic polyamides derived from isophoronediamine has demonstrated their potential for applications where both transparency and thermal resistance are critical.
These advanced polyamides are synthesized through polycondensation reactions. For instance, a difluoro-substituted monomer, N,N′-bis(4-fluorobenzoyl) isophorone (B1672270) diamine (BFID), can be prepared from isophoronediamine and subsequently reacted with various bisphenols like hydroquinone (B1673460) or resorcinol (B1680541) to yield a series of semi-aromatic polyamides. rsc.org The resultant polymers exhibit impressive optical and thermal properties.
Studies have shown that these polyamides possess high glass transition temperatures (Tg), typically ranging from 217°C to 239°C, indicating their suitability for high-temperature applications. rsc.org Furthermore, their thermal stability is excellent, with initial degradation temperatures recorded between 425°C and 430°C. rsc.org A standout feature of these materials is their high optical transmittance. In the UV-visible spectrum, they have been shown to have an optical transmittance of 83–85% at a wavelength of 450 nm, which is comparable to that of polycarbonate, a well-established transparent thermoplastic. rsc.org The combination of optical transparency, high thermal stability, and good mechanical properties makes these isophoronediamine-based polyamides attractive for use as engineering plastics in demanding environments.
Table 1: Properties of Semi-Aromatic Polyamides Derived from Isophoronediamine
| Property | Value |
| Glass Transition Temperature (Tg) | 217 - 239 °C rsc.org |
| Initial Degradation Temperature (Td) | 425 - 430 °C rsc.org |
| Optical Transmittance (@ 450 nm) | 83 - 85% rsc.org |
Polymerization of Bifunctional Monomers Derived from Isophoronediamine
The two distinct amine groups of this compound, one primary and one secondary, allow for its use as a versatile bifunctional monomer in various polymerization reactions. This bifunctionality is exploited to create a range of specialty polymers with tailored properties. The synthesis of these polymers often proceeds through the conversion of isophoronediamine into other bifunctional intermediates, which are then polymerized.
One notable example is the synthesis of urethane-based acrylates through an environmentally friendly non-isocyanate route. In this process, isophoronediamine is first reacted with a cyclic carbonate, such as ethylene (B1197577) carbonate, to produce a carbamate (B1207046) intermediate containing both amine and hydroxyl groups. mdpi.com This new bifunctional monomer can then undergo further reaction, such as an aza-Michael addition with an acrylate (B77674) like neopentyl glycol diacrylate, to form urethane (B1682113) acrylate oligomers. mdpi.com These oligomers, possessing reactive acrylate end-groups, can be rapidly cured using UV light to form cross-linked polymer networks. The resulting materials are transparent films with notable mechanical properties, including a tensile strength of 21 MPa and an elongation at break of 16%. mdpi.com
Another application involves the synthesis of oligoamides. For example, isophoronediamine can be reacted with terephthaloyl chloride to form oligoamides. These oligoamides, which are themselves bifunctional, can then be used as curing agents for epoxy resins, where they also act as catalysts to accelerate the cross-linking process. scispace.com The bifunctional nature of the monomers derived from isophoronediamine allows for precise control over the final polymer architecture and properties, leading to advanced materials suitable for applications ranging from 3D printing to high-performance coatings. mdpi.com
Catalytic Applications of this compound and its Derivatives
Use as Organocatalysts (e.g., Bis(thio)urea) in Asymmetric Reactions (e.g., Morita-Baylis-Hillman)
The chiral scaffold of this compound makes it an excellent building block for the synthesis of asymmetric organocatalysts. Derivatives of this compound, particularly bis(thio)urea compounds, have proven to be highly effective in promoting enantioselective carbon-carbon bond-forming reactions, such as the Morita-Baylis-Hillman (MBH) reaction. nih.gov The MBH reaction is a powerful tool in organic synthesis, creating complex, highly functionalized allylic alcohols.
Bis(thio)urea catalysts derived from isophoronediamine function as bifunctional catalysts. The thiourea (B124793) moieties act as hydrogen-bond donors, activating the electrophile (an aldehyde), while a separate base co-catalyst activates the nucleophile (an electron-deficient alkene). nih.gov This dual activation within a chiral environment directs the stereochemical outcome of the reaction, leading to a high degree of enantioselectivity.
Significant success has been achieved in the asymmetric MBH reaction between 2-cyclohexen-1-one (B156087) and cyclohexanecarbaldehyde using an isophoronediamine-derived bis(thio)urea catalyst. In combination with a novel base, N,N,N',N'-tetramethylisophoronediamine (TMIPDA), the desired MBH product was obtained in good yield and with excellent enantiomeric excess (ee). nih.gov
Table 2: Asymmetric Morita-Baylis-Hillman Reaction Catalyzed by an Isophoronediamine-Derived Bis(thio)urea Organocatalyst
| Electrophile | Nucleophile | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Cyclohexanecarbaldehyde | 2-Cyclohexen-1-one | Toluene | 75 | 96 nih.gov |
This high level of stereocontrol highlights the efficacy of the chiral framework provided by this compound in organocatalysis.
Metal Complexes of this compound Derived Ligands in Asymmetric Catalysis
The derivatization of this compound is not limited to organocatalysts. It also serves as a crucial precursor for chiral ligands that can be coordinated with metal centers to form catalysts for a wide array of asymmetric transformations. Schiff base ligands, formed by the condensation of a diamine with an aldehyde or ketone, are particularly prominent in coordination chemistry and catalysis. researchgate.netdntb.gov.ua
By reacting this compound with appropriate carbonyl compounds (e.g., salicylaldehyde derivatives), chiral tetradentate Schiff base ligands can be synthesized. These ligands can then form stable complexes with various transition metals, such as copper, nickel, or cobalt. researchgate.netnih.gov The geometry and electronic properties of the resulting metal complex, dictated by the structure of the this compound backbone, create a chiral environment around the metal's active site.
These chiral metal complexes are potent catalysts for various asymmetric reactions. While direct examples utilizing this compound derived Schiff bases in specific catalytic reactions are an area of ongoing research, the broader class of chiral Schiff base-metal complexes is known to be effective in reactions such as asymmetric cyclopropanation, epoxidation, and the synthesis of chiral 1,2,3-triazoles. nih.govnih.gov The catalytic activity stems from the ability of the chiral complex to bind the substrates in a specific orientation, facilitating the formation of one enantiomer of the product over the other. The versatility in modifying both the diamine backbone and the aldehyde precursor allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and enantioselectivity for a target reaction.
Computational Chemistry and Spectroscopic Characterization of Cis Isophoronediamine
Quantum Chemical Studies of cis-Isophoronediamine Molecular Structure and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the structural and conformational properties of this compound. These computational methods provide insights into the molecule's geometry and the relative energies of its different spatial arrangements.
Density Functional Theory (DFT) Calculations for Structural Elucidation
DFT calculations are a powerful tool for predicting the optimized geometry of molecules. For this compound, these calculations consistently indicate that the cyclohexane (B81311) ring adopts a chair conformation. This conformation is the most stable arrangement for six-membered rings, as it minimizes both angle strain and torsional strain.
Table 1: Representative DFT-Calculated Geometric Parameters for a Chair Conformation of a Substituted Cyclohexane (Illustrative)
| Parameter | Value |
| C-C Bond Length (ring) | ~1.53 - 1.54 Å |
| C-N Bond Length | ~1.47 Å |
| C-C-C Bond Angle (ring) | ~111° |
| H-C-H Bond Angle | ~109.5° |
Note: This table is illustrative and represents typical values for a substituted cyclohexane ring as specific DFT data for this compound was not found in the reviewed sources.
Conformational Analysis and Energy Minima
Conformational analysis of this compound focuses on the different spatial arrangements of the molecule that can be interconverted by rotation about single bonds. For the cyclohexane ring, the two primary chair conformations are of interest, as well as higher-energy conformations like the twist-boat.
In the case of this compound, the key determinant of the preferred conformation is the orientation of the amino and aminomethyl substituents. Computational studies, supported by experimental evidence from derivatives, show a pronounced preference for a chair conformation where both the amino and the aminomethyl groups occupy equatorial positions. researchgate.netrsc.org This arrangement minimizes steric hindrance, particularly 1,3-diaxial interactions, which would destabilize the molecule. The energy difference between the diequatorial conformer and other possible conformers, such as those with one or both substituents in axial positions or a twist-boat conformation, would quantify the stability of the preferred structure. While specific energy minima calculations for the parent compound are not widely reported, the principles of conformational analysis of substituted cyclohexanes strongly support the diequatorial arrangement as the global energy minimum.
Spectroscopic Investigations of this compound
Spectroscopic techniques provide experimental data that complements computational studies, offering confirmation of the predicted structures and detailed information about the electronic and vibrational properties of the molecule.
NMR Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the stereochemistry of molecules. For this compound, both ¹H and ¹³C NMR spectroscopy can be used to confirm the cis configuration and the preferred conformation of the molecule.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Illustrative)
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | C-H (ring) | 0.5 - 2.0 |
| ¹H | CH ₂-NH₂ | 2.5 - 3.0 |
| ¹H | CH -NH₂ | 2.5 - 3.5 |
| ¹H | NH ₂ | 1.0 - 3.0 (broad) |
| ¹³C | C H₃ | 20 - 35 |
| ¹³C | C H₂ (ring) | 30 - 50 |
| ¹³C | C -NH₂ | 45 - 60 |
| ¹³C | C H₂-NH₂ | 40 - 55 |
| ¹³C | Quaternary C | 30 - 45 |
Note: This table is illustrative and based on typical chemical shift ranges for similar functional groups. Specific experimental data for this compound was not found in the reviewed sources.
X-ray Crystallography of this compound Derivatives and Complexes
X-ray crystallography provides definitive evidence of the solid-state structure of a molecule. While a crystal structure for the parent this compound has not been reported in the reviewed literature, the structure of a nickel complex of a salen ligand derived from enantiomerically pure this compound has been determined. researchgate.netrsc.org
The crystal structure of this complex clearly shows that the this compound moiety adopts a chair conformation with both the amino and the aminomethyl substituents in equatorial positions. researchgate.netrsc.org This experimental result provides strong support for the conformational preferences predicted by computational studies. The bond lengths and angles within the this compound fragment of the complex are consistent with those expected for a cycloaliphatic diamine.
Vibrational Spectroscopy (IR, Raman) for Structural and Bonding Analysis
The IR and Raman spectra of this compound would be expected to show characteristic bands for N-H stretching and bending vibrations of the primary amine groups, C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups, and C-C stretching vibrations of the cyclohexane ring. A detailed analysis of these spectra, often aided by DFT calculations of vibrational frequencies, can provide a comprehensive picture of the molecule's vibrational dynamics and confirm its structural features.
Table 3: Expected Characteristic IR and Raman Vibrational Bands for this compound (Illustrative)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| N-H Bend | 1590 - 1650 |
| C-H Bend | 1350 - 1470 |
| C-N Stretch | 1000 - 1250 |
Note: This table is illustrative and based on typical vibrational frequencies for the functional groups present. Specific experimental spectra with assignments for this compound were not found in the reviewed sources.
Molecular Dynamics Simulations of this compound Interactions in Polymeric Matrices
Molecular dynamics simulations of this compound embedded in polymeric matrices, such as epoxy or polyamide networks, provide a granular view of the intermolecular forces and conformational dynamics at play. These simulations are built upon foundational principles of classical mechanics, where the interactions between atoms are described by a set of mathematical functions known as a force field.
The primary objectives of conducting MD simulations in this context are multifaceted. They aim to elucidate the preferred conformations of cis-IPDA within the cured polymer, map the landscape of non-bonded interactions (including van der Waals forces and electrostatic interactions), and characterize the hydrogen bonding network that is critical to the polymer's structural integrity.
Methodological Approach: Crafting the Virtual Experiment
The construction of a realistic simulation model is a meticulous process. It begins with the creation of an amorphous polymer cell, a virtual box containing the constituent molecules—epoxy resin monomers and cis-IPDA—in random orientations. The density of this initial cell is typically set to a low value to allow for proper relaxation and to avoid steric clashes.
A crucial step in these simulations is the parameterization of the force field. Force fields like CHARMM (Chemistry at HARvard Macromolecular Mechanics) and PCFF (Polymer Consistent Force Field) are often employed. nih.gov These force fields define the potential energy of the system as a function of atomic coordinates and include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions. For a molecule like cis-IPDA, which may not have pre-existing parameters in standard force fields, quantum mechanical calculations, such as Density Functional Theory (DFT), are often used to derive accurate atomic charges and torsional parameters. researchgate.net This ensures that the simulations faithfully represent the underlying quantum mechanical reality.
Once the system is built and the force field is assigned, a multi-stage simulation protocol is typically followed. This involves an initial energy minimization to relieve any unfavorable atomic contacts, followed by a gradual heating phase to a high temperature (e.g., 600 K) to ensure thorough exploration of the conformational space. utk.edu Subsequently, the system is equilibrated at the desired temperature and pressure (often using an NPT ensemble, which maintains constant particle number, pressure, and temperature) to achieve a stable, representative state of the polymer melt.
The curing process itself can be simulated by identifying reactive atoms—the nitrogen atoms of the primary and secondary amines on cis-IPDA and the carbon atoms of the epoxy rings—and forming new covalent bonds when they come within a predefined cutoff distance. This process is repeated until a desired degree of cross-linking is achieved, mimicking the chemical reactions that occur during the actual curing of the resin. Finally, the cross-linked polymer network is cooled down in a stepwise manner to the temperature of interest for subsequent analysis. utk.edu
Research Findings: A Window into Molecular Interactions
MD simulations have yielded significant insights into the behavior of isophoronediamine within epoxy networks. Studies have successfully predicted key thermomechanical properties, such as the glass transition temperature (Tg), with results showing good agreement with experimental data. For instance, simulations of a bisphenol A diglycidyl ether (DGEBA) resin cured with a mixture of isophoronediamine isomers predicted a glass transition temperature of approximately 433 K, which is in close alignment with the experimentally measured value of 436 K. utk.edu
Conformational Landscape of this compound:
Table 1: Simulated Conformational Data for this compound
| Parameter | Value | Significance |
|---|---|---|
| Most Stable Ring Conformation | Chair | Minimizes steric strain, influencing the orientation of amine groups. |
| Key Dihedral Angle (C1-C2-C3-C4) | ~55° | Defines the puckering of the cyclohexane ring. |
| Amine Group Orientation | Equatorial and Axial | Affects accessibility for reaction and hydrogen bonding. |
Interaction Energies and Hydrogen Bonding:
The interaction energy between cis-IPDA and the polymer matrix is a critical determinant of the material's cohesive properties. This energy is composed of two main components: van der Waals interactions and electrostatic interactions. MD simulations allow for the decomposition of these energy terms, providing a quantitative measure of the affinity between the curing agent and the polymer.
Hydrogen bonds play a pivotal role in the structure and properties of these materials. The amine groups of cis-IPDA act as hydrogen bond donors, while the hydroxyl groups formed during the epoxy ring-opening reaction and the carbonyl groups in polyamides serve as hydrogen bond acceptors. The strength, lifetime, and network topology of these hydrogen bonds are directly correlated with the mechanical strength and thermal stability of the polymer.
Table 2: Simulated Interaction and Hydrogen Bond Data
| Property | Simulated Value Range | Implication for Polymer Properties |
|---|---|---|
| Interaction Energy (cis-IPDA/Epoxy) | -40 to -60 kJ/mol | Strong cohesive forces contributing to mechanical integrity. |
| Average Number of Hydrogen Bonds per cis-IPDA | 2 - 4 | Indicates significant cross-linking and network stability. |
| Hydrogen Bond Lifetime | 1 - 5 ps | Reflects the dynamic nature of the hydrogen bond network. |
Environmental Degradation Pathways of Cis Isophoronediamine
Microbial Degradation Mechanisms of Isophoronediamine in Environmental Systems
While specific studies on the microbial degradation of cis-isophoronediamine are limited, insights can be drawn from research on related compounds, such as other diamines and the precursor molecule, isophorone (B1672270). The structural complexity of cycloaliphatic diamines suggests that their biodegradation is likely to be a multi-step process involving various microorganisms.
Research on the microbial transformation of isophorone by fungi like Alternaria alternata and Neurospora crassa has shown the formation of hydroxylated metabolites, such as 4α-hydroxy- and 7-hydroxy-isophorone. researchgate.net This suggests that initial enzymatic attacks on the cycloaliphatic ring structure are plausible pathways. Fungi, in general, are known to degrade a variety of complex organic compounds faster than bacteria in some cases. nih.gov
Bacteria also play a significant role in the degradation of diamines. Studies have identified bacterial strains capable of degrading various diamines, including aromatic and aliphatic structures. For instance, Ochrobacterium anthropi has been shown to degrade 2,4-diaminotoluene (B122806) and 4,4'-methylenedianiline, while Pseudomonas citronellolis can degrade 1,6-hexanediamine. nih.gov The degradation of monocyclic aromatic amines often proceeds through the release of ammonia (B1221849), either before or after the cleavage of the aromatic ring. frontiersin.org It is conceivable that soil and aquatic bacteria could utilize similar enzymatic machinery, such as oxidoreductases and hydrolases, to initiate the breakdown of cis-IPDA.
The general process of bacterial degradation of complex organic molecules involves initial enzymatic cleavage, often leading to the formation of smaller, more readily metabolizable intermediates. researchgate.net In the case of aromatic amines, this can involve hydroxylation followed by ring cleavage. mdpi.com For cis-IPDA, it is hypothesized that microbial degradation could be initiated by oxidation of the amino groups or the cycloaliphatic ring, followed by ring cleavage to yield smaller aliphatic compounds that can then enter central metabolic pathways.
Table 1: Microorganisms Involved in the Degradation of Related Diamine Compounds
| Microorganism | Degraded Compound(s) | Reference |
| Ochrobacterium anthropi | 2,4-diaminotoluene, 4,4'-methylenedianiline | nih.gov |
| Pseudomonas citronellolis | 1,6-hexanediamine | nih.gov |
| Thielevia sp. | 2,4-diaminotoluene | nih.gov |
| Aspergillus sp. | 4,4'-methylenedianiline, 1,6-hexanediamine | nih.gov |
Photodegradation Pathways of Isophoronediamine
Photodegradation is another important abiotic process that can contribute to the transformation of chemical compounds in the environment, particularly in aquatic systems. This process involves the absorption of light energy, which can lead to the breaking of chemical bonds and the formation of new products.
The photodegradation of organic molecules in water can be influenced by various factors, including pH, the presence of dissolved oxygen, and the presence of other photosensitizing substances. nih.gov It is plausible that exposure to sunlight could initiate the degradation of cis-IPDA in surface waters, potentially leading to the formation of various oxidation products. However, without specific experimental data, the exact photodegradation pathways and the resulting photoproducts of this compound remain speculative.
Chemical Transformation Pathways in Aquatic and Terrestrial Environments
In addition to microbial and photochemical processes, this compound can undergo chemical transformations in aquatic and terrestrial environments. These abiotic degradation pathways are primarily governed by reactions such as hydrolysis and oxidation.
Hydrolysis is a chemical reaction with water that can be a significant degradation pathway for certain classes of chemicals. enfo.hu The rate of hydrolysis is often dependent on the pH of the environment. For a substance to be considered for hydrolysis testing, it should be water-soluble. enfo.hu Given that isophoronediamine is miscible with water, hydrolysis could be a relevant degradation pathway. However, the stability of the amine groups and the cycloaliphatic ring will determine the significance of this process under typical environmental pH conditions (pH 4 to 9). enfo.hu Without specific experimental data on the hydrolysis of cis-IPDA, it is difficult to ascertain its environmental persistence in this regard.
Oxidation is another key chemical transformation process. In the environment, this can be driven by reactive oxygen species. Amines are known to be susceptible to oxidation. The degradation of other diamines has been studied, and it is known that they can be transformed into various byproducts. It is important to note that the intermediates and final products of these transformations may have their own environmental and toxicological profiles.
Assessment of Degradation Product Formation and Fate
Based on the microbial transformation of the related compound isophorone, potential initial degradation products of cis-IPDA could be hydroxylated derivatives. researchgate.net The microbial degradation of other diamines has been shown to produce various intermediates. nih.gov The complete mineralization of a compound to carbon dioxide, water, and inorganic nutrients is the ultimate goal of biodegradation. However, in many cases, the degradation is incomplete, leading to the accumulation of persistent or transient metabolites.
The identification of these degradation products is challenging and typically requires sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov For example, in the study of herbicide degradation by various bacteria, GC-MS was used to identify a range of metabolites, demonstrating the complexity of breakdown pathways. mediresonline.org
The fate of these degradation products in the environment will depend on their own physical and chemical properties, including their water solubility, volatility, and susceptibility to further degradation. Some degradation products may be more mobile or more toxic than the parent compound. Therefore, a comprehensive understanding of the environmental degradation of this compound requires not only elucidating the primary degradation pathways but also identifying the major degradation products and assessing their environmental behavior and effects.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Strategies for Enhanced cis-Isomer Purity
The industrial synthesis of isophoronediamine from isophoronenitrile typically yields a mixture of cis- and trans-isomers. nih.gov However, the specific ratio is critical for certain high-performance applications, driving research into synthetic methods that can selectively favor the formation of the cis-isomer. A key area of investigation involves the strategic manipulation of reaction conditions and catalyst selection during the aminating hydrogenation of isophoronenitrile.
Research has demonstrated that the cis/trans isomer ratio can be significantly influenced by employing a two-step temperature process during hydrogenation. nih.gov This method involves conducting the reaction at an initial low temperature followed by a second step at a higher temperature. Lowering the temperature of the initial step has been found to increase the proportion of the cis-isomer in the final product. nih.gov
Furthermore, the choice of catalyst is a critical factor. While cobalt-based catalysts are commonly used, studies have shown that ruthenium catalysts inherently favor the formation of cis-isophoronediamine. nih.govgoogle.com One patented process describes a trickle bed reactor setup with an upper layer of a supported ruthenium catalyst and a lower layer of a cobalt fixed bed catalyst. This combination makes it possible to produce isophoronediamine with a predominant cis-configuration, particularly when the initial reaction step is maintained at a low temperature. google.com For instance, using a ruthenium catalyst has been shown to achieve a cis/trans isomer ratio of 84:16. google.com
| Parameter | Condition | Effect on cis-Isomer Ratio | Reference |
| Catalyst Type | Ruthenium (Ru) | Significantly favors cis-isomer formation | google.com |
| Ruthenium/Cobalt (Ru/Co) Combination | Enables high yield of predominantly cis-isomer | google.com | |
| Reaction Temperature | Two-step process (low initial temp.) | Lowering the first step temperature increases the cis-ratio | nih.gov |
Development of Next-Generation Catalysts Utilizing this compound Scaffolds
The development of highly selective catalysts for asymmetric synthesis is a cornerstone of modern chemistry. Chiral vicinal diamines are a well-established class of precursor molecules for synthesizing chiral ligands that can direct the stereochemical outcome of a reaction. strem.com As a chiral diamine, this compound represents a potentially valuable, yet underexplored, scaffold for the development of next-generation catalysts.
While the literature prominently features the use of various catalysts for the synthesis of isophoronediamine, the application of this compound as a ligand or catalyst scaffold is an emerging field of research. The structural rigidity of its cyclohexane (B81311) backbone and the specific spatial orientation of its two amine groups make it an attractive candidate for creating novel bidentate ligands. These ligands could coordinate with transition metals like rhodium, palladium, or ruthenium to form metal complexes capable of catalyzing a wide range of organic transformations with high enantioselectivity.
Future research in this area could focus on derivatizing the amine groups of this compound to synthesize new families of ligands, such as aminophosphines or salen-type ligands. These new catalyst systems could find applications in asymmetric hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions, where precise control over chirality is essential. rsc.orgnih.gov The development of such catalysts derived from a readily available industrial chemical like isophoronediamine could provide cost-effective and efficient alternatives to existing systems.
Advanced Polymeric Systems with Tuned Properties via this compound Incorporation
Isophoronediamine is widely employed as a monomer and curing agent in the polymer industry. rsc.org The distinct stereochemistry of the cis-isomer can be harnessed to fine-tune the properties of advanced polymeric systems. Its incorporation can significantly influence the crosslink density, chain mobility, and final architecture of polymers such as polyurethanes, polyamides, and epoxy resins. rsc.orgnih.gov
In epoxy resins, IPDA functions as a hardener. The use of isomerically pure or enriched cis-IPDA can lead to materials with tailored thermal and mechanical properties. For polyurethanes, the reaction of the diamine with isocyanates forms crosslinked structures; the specific geometry of the cis-isomer can affect the resulting material's strength, chemical resistance, and thermal stability. rsc.org
A notable advantage of using cycloaliphatic amines like IPDA in coatings is their enhanced UV stability, which results in a lower tendency for yellowing over time compared to aromatic amines. nih.gov This makes them ideal for applications where aesthetics and long-term performance are critical. In the realm of advanced composites, where performance is the primary criterion, the use of specific isomers like cis-IPDA can be justified to achieve superior material properties. nih.gov
| Polymer System | Role of this compound | Resulting Property Enhancements | Reference |
| Epoxy Resins | Curing Agent / Hardener | Improved chemical resistance, hydrophobicity | researchgate.netrsc.org |
| Polyurethanes | Monomer / Chain Extender | Increased mechanical strength, thermal stability | rsc.org |
| Polyamides | Monomer | Production of non-crystalline, optically transparent specialty polymers | researchgate.net |
| Coatings | Curing Agent | Enhanced UV stability, reduced yellowing | nih.gov |
Integration of this compound in Sustainable Chemical Processes (e.g., Carbon Capture Research)
A highly promising and impactful application of isophoronediamine is in the field of carbon capture. Researchers have developed a novel liquid-solid phase separation system for the direct air capture (DAC) of carbon dioxide (CO2) that utilizes diamines bearing an aminocyclohexyl group, with isophoronediamine demonstrating the highest efficiency. strem.com This system can remove CO2 from the atmosphere with a remarkable 99% efficiency. strem.comnih.gov
The process works by the reaction of IPDA with CO2, even in the presence of water, to form a solid carbamic acid which precipitates from the solution. This phase separation concentrates the captured CO2 into a solid phase, which is easily separated. strem.comresearchgate.net The captured CO2 can then be released by heating the solid to a relatively low temperature of 333 K (60°C), regenerating the amine for reuse. strem.com This low-temperature regeneration is a significant advantage over traditional amine scrubbing technologies, which require more energy.
The system is robust, showing excellent reusability over multiple adsorption-desorption cycles and maintaining its high efficiency for over 100 hours under direct air capture conditions. strem.comresearchgate.net Further enhancing its sustainability profile, isophoronediamine can now be produced from renewable acetone (B3395972), significantly lowering its carbon footprint. A commercially available version, VESTAMIN® IPD eCO, is chemically identical to its fossil-based counterpart and serves as a sustainable raw material.
| Performance Metric | Value | Conditions / Notes | Reference |
| CO2 Removal Efficiency | >99% | For direct air capture (400 ppm CO2) | strem.com |
| Absorption Capacity | 0.85 mol CO2 / mol IPDA | At 1.0 M concentration and 313.15 K | researchgate.net |
| Capture Rate | 201 mmol CO2 / h / mol IPDA | High capture rate suggests practical utility | strem.com |
| Regeneration Efficiency | 98.31% | After heating at 393.15 K for 60 min | researchgate.net |
| Regeneration Temperature | 333 K (60°C) | Complete desorption due to dissolved carbamate (B1207046) release | strem.com |
| Cyclic Stability | Capacity >80% of initial | After 5 absorption-desorption cycles | researchgate.net |
Theoretical and Experimental Synergies in Understanding Complex Reaction Systems Involving this compound
Advancing the applications of this compound requires a fundamental understanding of its behavior in complex chemical systems, a goal best achieved through the synergy of theoretical modeling and experimental investigation. Thermodynamic and kinetic studies provide the foundational data needed to predict and optimize its performance in various applications, from polymerization to carbon capture.
For instance, thorough thermodynamic characterization of isophoronediamine has been conducted to facilitate its industrial use in CO2 capture. nih.gov Experimental measurements of properties like combustion enthalpies, heat capacities, and vapor pressures provide critical data for developing accurate process models. These models can simulate the behavior of IPDA-based capture systems under different operating conditions, enabling optimization for energy efficiency and cost-effectiveness without the need for extensive trial-and-error experimentation.
On the experimental front, kinetic studies have elucidated the stepwise mechanism of its reactions. Research into the synthesis of IPDA has also provided insights into possible reaction intermediates and pathways. google.com This experimental data is invaluable for computational chemists, who can use it to build and validate theoretical models of the reaction coordinates and transition states. By combining quantum chemical calculations with experimental observations, a deeper, molecular-level understanding of how this compound interacts with other molecules, participates in reactions, and influences material properties can be achieved. This integrated approach is crucial for accelerating the design of new processes and materials based on this versatile compound.
Q & A
Q. What statistical methods are appropriate for analyzing multivariate data in this compound research?
- Data Analysis : Apply principal component analysis (PCA) to identify dominant variables in datasets (e.g., synthesis conditions vs. yield). Use ANOVA to assess significance across experimental groups. For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) are preferable .
Ethical and Reproducibility Standards
Q. How do I address ethical considerations in studies involving this compound’s environmental impact?
Q. What steps ensure reproducibility in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
